Octanoic acid;rhodium

Descripción

Significance and Versatility as an Organometallic Catalyst in Organic Synthesis

The utility of rhodium(II) octanoate (B1194180) dimer in organic synthesis is extensive, primarily owing to its effectiveness as a catalyst in a multitude of reactions. It demonstrates notable catalytic activity in C-H insertion reactions, cyclopropanation, and hydroformylation. justia.com This versatility makes it an invaluable tool for chemists, enabling the creation of complex molecular architectures. numberanalytics.com For instance, it is employed in the synthesis of tetracyclic 3,4-fused indoles and dihydroindoles through a rhodium-catalyzed (3+2) cycloaddition. mdpi.com

The compound's ability to facilitate reactions under mild conditions, often at lower temperatures and pressures, enhances operational efficiency and reduces energy consumption, a considerable benefit in industrial settings. chemimpex.com The stability and selectivity of rhodium(II) octanoate dimer contribute to higher yields and purer products in chemical processes. chemimpex.com Its applications extend to the production of β-lactams, where it catalyzes the transformation of diazonamide, providing a crucial pathway for synthesizing these important pharmaceutical compounds. justia.com

Table 1: Selected Applications of Rhodium(II) Octanoate Dimer in Organic Synthesis

| Reaction Type | Substrate(s) | Product(s) | Significance | Reference |

|---|---|---|---|---|

| (3+2) Cycloaddition | N-tosyl-4-(2-phenoxyphenyl)-1,2,3-triazole | Tetracyclic 3,4-fused indoles and dihydroindoles | Efficient synthesis of complex heterocyclic scaffolds. | mdpi.com |

| C-H Insertion | Diazo compounds | Functionalized organic molecules | Formation of new carbon-carbon bonds by activating C-H bonds. | justia.com |

| Cyclopropanation | Alkenes and diazo compounds | Cyclopropanes | Synthesis of three-membered ring structures, important in many natural products and pharmaceuticals. | justia.com |

| Hydroformylation | Alkenes | Aldehydes | Industrial process for producing aldehydes, which are precursors to many other chemicals. | justia.comgoogle.com |

| Suzuki and Stille Couplings | Organoboron or organotin compounds and organic halides | Biaryls and other cross-coupled products | Formation of carbon-carbon bonds, a cornerstone of modern organic synthesis. | ottokemi.com |

Historical Context and Evolution of Dirhodium(II) Carboxylate Catalysis

The journey of rhodium catalysis began in the 1960s with the discovery of Wilkinson's catalyst, RhCl(PPh₃)₃, for the hydrogenation of alkenes. numberanalytics.com This seminal work laid the groundwork for the broad field of rhodium catalysis. numberanalytics.com Over the decades, the field has seen significant evolution, with the development of a wide array of rhodium complexes, including dirhodium(II) carboxylates. numberanalytics.come-bookshelf.de

Dirhodium(II) tetraacetate was one of the early and well-defined dirhodium(II) compounds that catalyzed the decomposition of ethyl diazoacetate. nih.gov A key advancement was the ability to exchange the acetate (B1210297) ligands for other carboxylates or related structures, which opened the door to tuning the catalyst's properties. nih.gov The synthesis of rhodium(II) octanoate was first reported in 1986. justia.com

The development of chiral dirhodium(II) carboxylates in the early 1990s by several research groups simultaneously was a major breakthrough for asymmetric catalysis. squ.edu.om These catalysts, derived from enantiomerically pure carboxylic acids, enabled the synthesis of non-racemic products through various carbene-mediated reactions. squ.edu.omresearchgate.net The versatility of these catalysts stems from the wide variety of bridging ligands that can be attached to the dirhodium(II) core, which significantly influences reactivity and selectivity. squ.edu.omresearchgate.net Dirhodium(II) catalyst complexes are broadly categorized into two main groups: those with carboxylate bridging ligands and those with carboxamidate bridging ligands. squ.edu.omresearchgate.net

Scope of Current Research and Emerging Applications

Current research continues to expand the applications of dirhodium(II) octanoate and related dirhodium(II) catalysts. chemimpex.com Scientists are exploring new ligands and reaction conditions to enhance the efficiency and selectivity of known transformations and to discover novel reactions. numberanalytics.com

One area of active investigation is the development of heteroleptic dirhodium(II,II) paddlewheel complexes, which have shown promise as highly efficient and selective carbene transfer catalysts. rsc.org Researchers are also focused on creating databases of dirhodium(II) catalysts based on computational analysis of their steric and electronic properties to better predict their reactivity and aid in catalyst selection for specific transformations. nih.govwhiterose.ac.uk

Emerging applications for rhodium(II) octanoate dimer include its use in polymerization processes to create polymers with specific characteristics and in environmental applications, such as in catalytic converters to reduce pollutants. chemimpex.com It is also a valuable tool in organometallic chemistry research, helping to advance the understanding of these complex molecules and leading to the development of new materials. chemimpex.com Furthermore, its unique properties are being explored for use in electrochemical sensors and devices. chemimpex.com

Table 2: Research Areas and Future Directions for Dirhodium(II) Catalysis

| Research Area | Focus | Potential Impact | Reference(s) |

|---|---|---|---|

| New Ligand Development | Design and synthesis of novel chiral and achiral ligands. | Improved selectivity (chemo-, regio-, and stereo-), enhanced reactivity, and expanded substrate scope. | numberanalytics.commdpi.com |

| Heteroleptic Catalysts | Synthesis and application of dirhodium complexes with different bridging ligands. | Fine-tuning of catalyst properties for specific and challenging chemical transformations. | rsc.org |

| Computational Chemistry | Development of predictive models for catalyst performance. | Rational catalyst design and more efficient optimization of reaction conditions. | nih.govwhiterose.ac.uk |

| Polymer and Materials Science | Utilization in polymerization and materials synthesis. | Creation of advanced materials with tailored properties. | chemimpex.com |

| Environmental Catalysis | Application in pollution control technologies. | Development of more effective solutions for environmental remediation. | chemimpex.com |

Structure

2D Structure

3D Structure of Parent

Propiedades

Número CAS |

73482-96-9 |

|---|---|

Fórmula molecular |

C32H64O8Rh2 |

Peso molecular |

782.7 g/mol |

Nombre IUPAC |

tetrakis(octanoic acid);bis(rhodium) |

InChI |

InChI=1S/4C8H16O2.2Rh/c4*1-2-3-4-5-6-7-8(9)10;;/h4*2-7H2,1H3,(H,9,10);; |

Clave InChI |

MKDJIADBNUOBJH-UHFFFAOYSA-N |

SMILES canónico |

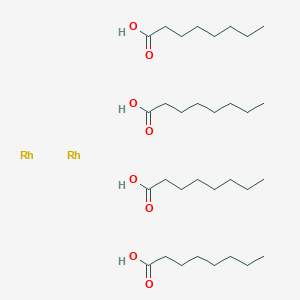

CCCCCCCC(=O)O.CCCCCCCC(=O)O.CCCCCCCC(=O)O.CCCCCCCC(=O)O.[Rh].[Rh] |

Pictogramas |

Irritant |

Origen del producto |

United States |

Synthesis and Preparation Methodologies of Dirhodium Ii Octanoate

Established Synthetic Routes

The most common strategies for synthesizing Dirhodium(II) octanoate (B1194180) are ligand exchange reactions starting from the more readily available Dirhodium(II) tetraacetate and direct synthesis from rhodium(III) salts, which often involves a reduction step.

The ligand exchange method is a prevalent technique for synthesizing various dirhodium(II) tetracarboxylates nih.gov. This process involves the substitution of the acetate (B1210297) ligands of Dirhodium(II) tetraacetate with octanoate groups by reacting it with octanoic acid google.com. The fundamental reaction involves heating the precursor with an excess of the desired carboxylic acid.

The efficiency of the ligand exchange reaction is highly dependent on the specific conditions employed. The process generally involves heating Dirhodium(II) tetraacetate with an excess of octanoic acid. The octanoic acid can often serve as both the reactant and the solvent. High temperatures are necessary to drive the exchange reaction forward and to facilitate the removal of the acetic acid byproduct. In some procedures for analogous carboxylate exchanges, high-boiling, non-coordinating solvents such as N,N-dimethylaniline have been used to achieve the necessary reaction temperatures rsc.org. The reaction is driven to completion by the continuous removal of the more volatile acetic acid that is displaced.

| Parameter | Typical Value/Condition | Purpose |

| Precursor | Dirhodium(II) tetraacetate | Provides the Rh₂(OAc)₄ core for ligand substitution. |

| Reactant | Octanoic Acid | Replaces the acetate ligands; often used in excess. |

| Solvent | Octanoic Acid or high-boiling solvent (e.g., N,N-dimethylaniline) | Medium for the reaction and helps achieve high temperatures. |

| Temperature | High (reflux) | To overcome the activation energy for ligand exchange and distill off the acetic acid byproduct. |

| Reaction Time | Several hours | To ensure complete or near-complete exchange of all four acetate ligands. |

To overcome this, a common strategy is to perform the reaction in a setup that facilitates the removal of the volatile acetic acid as it is formed, thus driving the reaction toward the product side. One effective technique involves the use of a Soxhlet extractor to continuously remove the acetic acid from the reaction vessel google.com. This improved process helps to ensure a more complete ligand exchange and simplifies the subsequent purification steps.

While the ligand exchange method is well-established, it is often considered to have drawbacks for large-scale production, including cumbersome reaction steps and relatively low yields google.com. The difficulty in separating the acetic acid byproduct is a primary factor affecting both yield and purity google.com. Optimization of this route focuses on efficiently removing this byproduct. The aforementioned use of a Soxhlet extractor represents a key process optimization. However, for industrial-scale synthesis, alternative routes that avoid these separation challenges are often preferred google.com.

Direct synthesis provides an alternative to ligand exchange, starting with more fundamental rhodium salts like Rhodium(III) chloride (RhCl₃). This method involves the simultaneous reduction of Rh(III) to Rh(II) and the formation of the dirhodium paddlewheel structure with bridging octanoate ligands.

A typical procedure involves mixing RhCl₃ with an alkali metal octanoate, such as sodium octanoate, in a suitable solvent justia.com. An alcohol, commonly ethanol (B145695), is added to serve as a reducing agent. The mixture is then heated under reflux for several hours, during which the solution typically turns dark green, indicating the formation of the Dirhodium(II) octanoate dimer justia.com. The crude product is often precipitated by adding the reaction mixture to water and can be purified by washing and drying justia.com.

| Parameter | Example Condition | Reference |

| Rhodium Precursor | RhCl₃ | justia.com |

| Octanoate Source | Sodium Octanoate | justia.com |

| Reductant/Solvent | Ethanol | justia.com |

| Temperature | 80°C (reflux) | justia.com |

| Reaction Time | 4 hours | justia.com |

A highly efficient variation of the direct synthesis method utilizes rhodium hydroxide (B78521) (Rh(OH)₃) as the starting material. This approach offers several advantages, including simple operational steps, short reaction times, high yields (>98%), and high purity (>99%), making it suitable for industrial production google.com.

In this process, rhodium hydroxide is heated with octanoic acid, which functions as a reactant, solvent, and reducing agent google.com. The reaction proceeds via a combined acid-base neutralization and oxidation-reduction process to directly yield the Dirhodium(II) octanoate product google.com.

A key innovation in this method is the purification strategy. After the initial reaction, ethanol is added to dissolve the product. Excess octanoic acid is then neutralized by adding a sodium hydroxide ethanol solution, which precipitates the unreacted acid as sodium octanoate. This salt is insoluble in ethanol and can be easily removed by filtration. The desired Dirhodium(II) octanoate remains dissolved in the hot ethanol and can be isolated by concentrating the filtrate and cooling to induce crystallization google.com.

Optimized Reaction Conditions Using Rhodium Hydroxide google.com

| Parameter | Preferred Range |

|---|---|

| Temperature | 100–105°C |

| Reaction Time | 4–8 hours |

| Molar Ratio (Octanoic Acid : Rh(OH)₃) | 6:1 to 7:1 |

| Purification pH | 9–10 |

Fundamental Coordination Chemistry and Structural Aspects of Dirhodium Ii Octanoate Complexes

Coordination Environment and Dimeric Architecture

The structure of rhodium(II) octanoate (B1194180) dimer is defined by a robust dinuclear core where two rhodium(II) ions are held in close proximity by four bridging carboxylate ligands. This arrangement results in a highly symmetric and stable molecular framework.

Along the axis of the rhodium-rhodium bond, there are two available coordination sites, one on each rhodium atom. nih.govchemrxiv.org In the absence of other coordinating species, these axial positions are typically occupied by solvent molecules, such as water or ethanol (B145695). wikipedia.orgnsf.gov These axial ligands are labile, meaning they can be easily and rapidly exchanged. nih.govnih.gov This lability is critical to the compound's function as a catalyst, as these axial sites are where substrate binding and the subsequent catalytic transformations occur. nih.govnih.gov The coordination of Lewis bases at these axial sites completes a distorted octahedral geometry for each rhodium center. chemrxiv.orgwikipedia.org The nature of the axial ligand can significantly influence the electronic properties and reactivity of the complex. chemrxiv.orgnsf.gov

Rhodium-Rhodium Bond Characteristics and Electronic Structure

The direct bond between the two rhodium centers is a defining feature of the molecule, profoundly influencing its chemical behavior. This metal-metal interaction gives rise to specific electronic properties that are key to its catalytic activity.

The two Rh(II) centers, each with a d⁷ electron configuration, are joined by a single bond. nih.govnih.govsemanticscholar.orgresearchgate.net This bond arises from the overlap of the d-orbitals on the adjacent metal atoms, leading to a molecular orbital configuration best described as σ²π⁴δ²δ²π⁴. semanticscholar.orgresearchgate.netchemrxiv.org The 14 valence electrons from the two Rh(II) ions fill the metal-metal bonding orbitals, confirming the presence of a net single bond. nsf.gov

Experimental characterization, primarily through single-crystal X-ray diffraction of related dirhodium(II) carboxylates, has established typical Rh-Rh bond lengths. For the parent compound, dirhodium(II) tetraacetate, the Rh-Rh distance is approximately 2.39 Å. wikipedia.org In adducts with other axial ligands, this distance can be slightly longer; for example, in the bis(DBU) adducts of dirhodium(II) acetate (B1210297) and pivalate, the Rh-Rh bond lengths are 2.4108(3) Å and 2.4143(2) Å, respectively. mdpi.com These distances are consistent with the presence of a single metal-metal bond. researchgate.net

| Compound | Axial Ligand (L) | Rh-Rh Bond Length (Å) | Reference |

|---|---|---|---|

| [Rh₂(μ-O₂CCH₃)₄(H₂O)₂] | Water | 2.39 | wikipedia.org |

| [Rh₂(μ-O₂CCH₃)₄(DBU)₂] | 1,8-Diazabicyclo[5.4.0]undec-7-ene | 2.4108(3) | mdpi.com |

| [Rh₂(μ-O₂CCMe₃)₄(DBU)₂] | 1,8-Diazabicyclo[5.4.0]undec-7-ene | 2.4143(2) | mdpi.com |

The Rh-Rh bond is not merely a structural curiosity; it is integral to the complex's reactivity. The dirhodium(II) carboxylate core is considered electron-deficient, which makes it kinetically active for the decomposition of diazo compounds, a key step in carbene-mediated transformations. nih.gov The metal-metal bond and its associated molecular orbitals provide a pathway for electronic communication between the two rhodium centers. This allows the non-reacting rhodium atom to electronically support the catalytically active center, a phenomenon sometimes referred to as the trans effect, which helps to compensate for electronic changes that occur during the catalytic cycle. chemrxiv.org The electronic structure, particularly the energies of the frontier molecular orbitals, can be modulated by the equatorial carboxylate ligands and, more significantly, by the axial ligands. nsf.gov This tuning of electronic properties directly impacts the catalyst's activity and selectivity in organic transformations. chemrxiv.org

Comparative Analysis with Other Dirhodium(II) Carboxylates and Carboxamidates

Structural and Reactivity Divergences Across Different Ligand Sets

While all dirhodium(II) paddlewheel complexes share a fundamental structure, the nature of the bridging ligands—carboxylates versus carboxamidates—imparts significant differences in their structural and electronic properties, which in turn dictates their reactivity.

Structural Differences:

Rigidity: Dirhodium(II) carboxamidates are noted for their structural rigidity. nih.govacs.org

Electronic Properties: A primary distinction lies in their redox potentials. Dirhodium(II) carboxamidates have a much lower oxidation potential compared to their carboxylate counterparts. nih.gov For example, the E₁/₂ for dirhodium(II) caprolactamate is +0.11 V, whereas for dirhodium(II) acetate it is +1.15 V. This makes carboxamidate complexes more electron-rich and easier to oxidize. umd.edu

Reactivity Divergences:

Lewis Acidity: The higher electron density on the rhodium centers in carboxamidate complexes reduces their Lewis acidity compared to the more electrophilic carboxylate analogues.

Carbene Generation: Carboxamidate-ligated catalysts exhibit moderate reactivity for the generation of metal carbenes from diazo compounds, a key step in many catalytic transformations. nih.govacs.org

Oxidative Processes: The low oxidation potential of carboxamidate complexes makes them particularly suitable as catalysts for chemical oxidations. nih.gov

| Property | Dirhodium(II) Carboxylates (e.g., Octanoate) | Dirhodium(II) Carboxamidates |

|---|---|---|

| Oxidation Potential | High (more difficult to oxidize) nih.gov | Low (easier to oxidize) nih.gov |

| Lewis Acidity of Rh Centers | More Lewis acidic/electrophilic | Less Lewis acidic/electron-rich |

| Reactivity for Carbene Generation | Generally higher | Moderate nih.govacs.org |

| Suitability for Oxidative Catalysis | Less suitable | Highly suitable nih.gov |

Impact of Ligand Modulations on Catalytic Behavior and Selectivity Profiles

The electronic and steric properties of the bridging ligands are powerful tools for tuning the catalytic behavior and selectivity of dirhodium(II) complexes. The substitution of carboxylate for carboxamidate ligands, or even variations within these classes, can lead to dramatic changes in product distribution and stereoselectivity. acs.org

Chemoselectivity: The electron-donating ability of carboxamidate ligands makes the rhodium center in the corresponding carbene intermediates more nucleophilic. In contrast, the electron-withdrawing nature of carboxylate ligands results in a more electrophilic rhodium carbene. This modulation of the carbene's electronic character is a key factor in controlling chemoselectivity in competitive reactions, such as cyclopropanation versus C-H insertion. acs.org

Enantioselectivity: In asymmetric catalysis, chiral carboxamidate ligands have proven to be exceptionally effective. Dirhodium complexes with chiral carboxamidate ligands demonstrate outstanding enantiocontrol in intramolecular cyclopropanation and carbon-hydrogen insertion reactions involving diazoacetates. nih.govacs.org For instance, chiral dirhodium(II) carboxamidates are superior to copper(I) catalysts in certain intramolecular C-H insertion reactions, achieving high enantioselectivities. nih.gov The rigidity and well-defined chiral environment provided by these ligands are crucial for achieving high levels of stereocontrol.

Substrate Scope: The choice of ligand set also affects the range of substrates that can be effectively transformed. For example, the higher reactivity of catalysts like Rh₂(DOSP)₄ (a chiral carboxylate) allows for greater access by substrates to the rhodium carbene compared to many dirhodium(II) carboxamidates. nih.gov This can open up new avenues for synthetic applications. Conversely, the unique electronic properties of carboxamidates have enabled advancements in areas like asymmetric ylide chemistry. nih.gov

| Catalytic Aspect | Effect of Carboxylate Ligands | Effect of Carboxamidate Ligands |

|---|---|---|

| Carbene Intermediate | More electrophilic acs.org | More nucleophilic |

| Enantioselectivity (with chiral ligands) | Effective, but often surpassed by carboxamidates in specific reactions nih.gov | Exceptional for intramolecular C-H insertions and cyclopropanations nih.govacs.org |

| Key Applications | Broad utility in carbene chemistry, C-H functionalization nih.gov | Asymmetric C-H insertion, cyclopropanation, hetero-Diels-Alder reactions, chemical oxidations nih.govacs.org |

Catalytic Activity and Reaction Mechanisms of Dirhodium Ii Octanoate Dimer

General Catalytic Principles and Metal-Carbene Generation

Dirhodium(II) carboxylates, including the octanoate (B1194180) dimer, are renowned for their ability to catalyze a wide range of transformations by generating highly reactive metal-carbene intermediates from diazo compounds. These transformations include cyclopropanation, C-H insertion, and ylide formation, providing powerful methods for carbon-carbon and carbon-heteroatom bond construction. nih.gov

The catalytic cycle begins with the dirhodium(II) complex acting as a Lewis acid. The vacant axial coordination sites on the rhodium centers are electrophilic and can accept electron density from a nucleophile. nih.gov In the context of carbene transfer, the terminal nitrogen atom of a diazo compound acts as a nucleophile, attacking one of the axial sites of the dirhodium catalyst. chemrxiv.org This initial interaction forms a reversible metal-diazo complex, which is the first step toward generating the key rhodium-carbene intermediate. researchgate.net This Lewis acidic character is fundamental to the catalyst's ability to facilitate the decomposition of the diazo compound, a critical step for subsequent carbene transfer reactions. nih.govnih.gov

Following the initial coordination of the diazo compound to the Lewis acidic rhodium center, the catalytic process proceeds through the irreversible extrusion of dinitrogen (N₂). chemrxiv.org This step is the rate-limiting step in the catalytic cycle and results in the formation of a highly reactive dirhodium-carbene intermediate. researchgate.net The resulting species is best described as a metal-stabilized carbene, or carbenoid, where the carbene carbon is bonded to the rhodium center. u-tokyo.ac.jpcaltech.edu This interaction with the metal stabilizes the otherwise highly unstable carbene, modulating its reactivity and allowing for controlled transfer to a substrate. u-tokyo.ac.jp The formation of this intermediate is a pivotal event, as the electrophilic nature of the carbene carbon dictates the subsequent reaction pathways, such as cycloadditions or insertions. caltech.edu Kinetic isotope effect studies have provided direct support for this mechanism, showing a fast pre-equilibrium formation of the metal-diazo complex followed by the rate-determining loss of N₂. researchgate.net

The outcome of reactions catalyzed by dirhodium(II) octanoate dimer is governed by a delicate interplay of electronic and steric factors related to the catalyst, the diazo compound, and the substrate. These factors determine the efficiency of the reaction and its selectivity.

Chemoselectivity : This refers to the preference for one reaction pathway over another (e.g., cyclopropanation vs. C-H insertion). The choice of the carboxylate ligand on the dirhodium center is critical. For instance, in reactions with α-alkyl-α-diazoesters, dirhodium(II) octanoate was found to primarily promote β-hydride elimination, an undesired side reaction. In contrast, catalysts with bulkier ligands, like dirhodium tetrakis(triphenylacetate), suppress this pathway and favor cyclopropanation. organic-chemistry.org The nature of the diazo compound also plays a significant role; donor/acceptor-substituted carbenes are more stable and selective compared to acceptor/acceptor-substituted ones, which are highly electrophilic. nih.gov Catalyst loading has also been observed as an unusual factor controlling chemoselectivity between C-H and C-O insertion pathways. mdpi.com

Regioselectivity : This describes the preference for reaction at a specific site in a molecule. In C-H insertion reactions, the catalyst can direct the carbene to insert into a particular C-H bond. Generally, there is a preference for insertion into the most electron-rich C-H bonds (methine > methylene (B1212753) > methyl), as the transition state involves a buildup of partial positive charge at the carbon undergoing insertion. acs.org However, steric hindrance around the target C-H bond can override this electronic preference, guiding the insertion to a more accessible site.

Stereoselectivity : This relates to the control of the three-dimensional arrangement of atoms in the product. The ligands on the dirhodium catalyst create a specific chiral environment around the active site. This environment dictates the trajectory of the incoming substrate, leading to the preferential formation of one stereoisomer over another. mdpi.com For example, in cyclopropanation reactions, the steric bulk of the carboxylate ligands influences the diastereoselectivity of the product. organic-chemistry.org The conformation of the rhodium carbene intermediate is also a key determinant of the final product's stereochemistry. acs.org Reaction conditions, such as temperature, are also crucial; lower temperatures can enhance selectivity by minimizing competing side reactions like β-hydride elimination. organic-chemistry.org

Cycloaddition Reactions

Cyclopropanation is a hallmark reaction of dirhodium(II) catalysts, providing a direct route to three-membered carbocyclic rings. This transformation involves the transfer of a carbene fragment from a diazo compound to an alkene.

The intermolecular cyclopropanation of alkenes with diazo compounds catalyzed by dirhodium(II) complexes is a synthetically valuable transformation. However, the choice of catalyst is paramount for achieving high yields and selectivities, especially when using diazo compounds prone to side reactions.

For instance, in the cyclopropanation of alkenes with α-alkyl-α-diazoesters, dirhodium(II) octanoate (Rh₂(Oct)₄) was found to be less effective, with the major reaction pathway being β-hydride elimination. organic-chemistry.orgnih.gov More sterically demanding carboxylate ligands are required to suppress this competing reaction and favor cyclopropanation. organic-chemistry.org

In other cases, such as the reaction of ethyl diazoacetate with styrene (B11656), dimerization of the diazo compound to form diethyl maleate (B1232345) and diethyl fumarate (B1241708) can be a significant competing process. epa.gov Despite these challenges, dirhodium(II) catalysts are widely used for cyclopropanation reactions involving various diazo compounds, including diazomalonates and aryldiazoacetates, with a range of alkenes. rsc.orgresearchgate.net The data below illustrates typical outcomes for such reactions, though specific results with dirhodium(II) octanoate can vary depending on the substrates and conditions.

| Alkene | Diazo Compound | Catalyst | Yield (%) | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|---|

| Styrene | Ethyl α-diazobutanoate | Rh₂(Oct)₄ | Low | N/A | organic-chemistry.org |

| Styrene | Ethyl α-diazobutanoate | Rh₂(TPA)₄ | 73 | 98:2 | nih.gov |

| 1,1-Diphenylethylene | Ethyl α-diazobutanoate | Rh₂(TPA)₄ | 96 | N/A | nih.gov |

| Butyl vinyl ether | Ethyl α-diazopropanoate | Rh₂(TPA)₄ | 80 | >95:5 | nih.gov |

| α-Methylstyrene | Ethyl α-diazobutanoate | Rh₂(TPA)₄ | 100 | >95:5 | nih.gov |

This table illustrates the catalyst-dependent nature of the cyclopropanation reaction. While Rh₂(Oct)₄ leads to poor outcomes with α-alkyl-α-diazoesters due to β-hydride elimination, the sterically bulkier catalyst Rh₂(TPA)₄ provides high yields and diastereoselectivity.

Cyclopropanation Reactions

Diastereoselective and Enantioselective Variants

The utility of dirhodium(II) carboxylates, including the octanoate dimer, extends to stereoselective cyclopropanation reactions. By employing chiral ligands on the dirhodium core, chemists can influence the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer or diastereomer over others. This has been particularly successful in reactions involving donor/acceptor-substituted carbenes.

Chiral dirhodium(II) catalysts have become a cornerstone for asymmetric cyclopropanation. nih.govemory.edu The high level of organization within the catalyst's chiral environment allows for excellent facial discrimination of the approaching alkene, leading to high enantioselectivity. emory.edu A range of chiral dirhodium tetracarboxylate catalysts have been developed to achieve high asymmetric induction in cyclopropanation reactions. nih.gov For instance, catalysts derived from adamantylglycine, such as Rh₂(S-TCPTAD)₄, have demonstrated high enantioselectivity (up to 98% ee) in the cyclopropanation of electron-deficient alkenes with aryldiazoacetates and vinyldiazoacetates. nih.govrsc.org

The choice of catalyst is often crucial and substrate-dependent. For the asymmetric intermolecular cyclopropanation of methyl aryldiazoacetates with styrene, Rh₂(R-DOSP)₄ is generally considered the most effective catalyst. nih.govnih.gov However, for substrates with ortho-substituted aryldiazoacetates, Rh₂(S-PTAD)₄ provides higher levels of enantioinduction. nih.govnih.gov Another catalyst, Rh₂(R-BNP)₄, has been shown to be highly effective for 3-methoxy-substituted aryldiazoacetates. nih.gov The catalyst Rh₂(p-PhTPCP)₄ has been identified as optimal for the highly enantioselective and diastereoselective cyclopropanation of both symmetrical and non-symmetrical azacyclomethylidenes, leading to the synthesis of spiroazabicyclo[2.n]alkanes. nih.govchemrxiv.orgresearchgate.netresearchgate.net

Computational studies have provided insight into the source of stereoselectivity, suggesting that it is controlled by how the substrate fits into the chiral pocket created by the catalyst's ligands. nih.govchemrxiv.orgresearchgate.netresearchgate.net These studies indicate that the cyclopropanation may occur under non-Curtin-Hammett conditions. researchgate.netresearchgate.net The diastereoselectivity of these reactions is also a key feature, especially in the formation of spiro compounds from unsymmetrical 1,1-disubstituted alkenes, which has traditionally been a challenge. nih.gov While high diastereoselectivity is common for cyclopropanation of monosubstituted alkenes with donor/acceptor carbenes using dirhodium tetracarboxylates, achieving this with 1,1-disubstituted alkenes often requires a specific catalyst like Rh₂(S-pPhTPCP)₄. nih.gov

The following table summarizes the performance of different chiral dirhodium(II) catalysts in enantioselective cyclopropanation reactions.

| Catalyst | Substrates | Product Type | Enantiomeric Excess (ee) | Cite |

| Rh₂(S-TCPTAD)₄ | Electron-deficient alkenes + aryldiazoacetates/vinyldiazoacetates | Cyclopropanes | Up to 98% | nih.govrsc.org |

| Rh₂(R-DOSP)₄ | Styrene + methyl aryldiazoacetates | Diarylcyclopropanes | Generally high | nih.govnih.gov |

| Rh₂(S-PTAD)₄ | Styrene + ortho-substituted aryldiazoacetates | Diarylcyclopropanes | High | nih.govnih.gov |

| Rh₂(R-BNP)₄ | Styrene + 3-methoxy-substituted aryldiazoacetates | Diarylcyclopropanes | High (80-90%) | nih.gov |

| Rh₂(p-PhTPCP)₄ | Azacyclomethylidenes + donor/acceptor carbenes | Spiroazabicyclo[2.n]alkanes | High | nih.govchemrxiv.orgresearchgate.net |

Mechanistic Insights into Cyclopropanation (e.g., Concerted Asynchronous Processes)

While definitive mechanistic studies for all rhodium-catalyzed cyclopropanations are not available, a generally accepted mechanism involves the formation of a rhodium carbene intermediate. wikipedia.org The reaction is initiated by the attack of the diazo compound on the rhodium catalyst, leading to the extrusion of nitrogen gas and the formation of the electrophilic metal carbene. wikipedia.org

The subsequent transfer of the carbene to an alkene is believed to occur in a concerted fashion, meaning the two new carbon-carbon bonds are formed in a single step. wikipedia.org However, computational studies and kinetic isotope effects suggest that this process is often asynchronous. nih.govresearchgate.net In a concerted asynchronous mechanism, the transition state is not perfectly symmetric; one of the new C-C bonds is formed to a greater extent than the other. nih.govacs.org This model helps to explain the observed stereoselectivity of the reaction.

For typical cyclopropanations of electron-rich alkenes, the reaction is thought to be initiated by the electrophilic attack of the rhodium carbene on the alkene. nih.gov Conversely, for reactions involving electron-deficient alkenes, such as methyl acrylate, it has been proposed that the reaction may proceed via a nucleophilic attack of the rhodium-carbene's sigma bond on the alkene. nih.gov Computational studies also suggest that a weak pre-reaction complex may form between the carbene intermediate and a carbonyl group on the substrate, which can influence the subsequent reaction pathway. nih.govrsc.org The configuration of the alkene is retained during the reaction, which is consistent with a concerted pathway. wikipedia.org

Cyclopropenation Reactions

Dirhodium(II) catalysts, including rhodium(II) octanoate, are also effective in catalyzing the formation of cyclopropenes. These reactions typically involve the reaction of a diazo compound with an alkyne. A notable application of this is the generation of donor-acceptor cyclopropenes from enoldiazoacetamides. nih.govnih.gov These cyclopropenes are valuable, highly reactive intermediates in organic synthesis. They can subsequently undergo further transformations, such as cycloaddition reactions, in the same pot, often with the same catalyst. nih.govnih.gov

Annulation Reactions

Dirhodium(II) catalysts are instrumental in promoting annulation reactions, which are powerful methods for constructing ring systems. One such application is the [3+2] annulation of indoles. This type of reaction allows for the construction of complex heterocyclic frameworks that are prevalent in natural products and pharmaceuticals. While specific examples directly citing rhodium(II) octanoate dimer were not detailed in the provided context, the broader class of dirhodium(II) catalysts is known to facilitate such transformations, often involving the reaction of a rhodium carbene with a suitable dipolarophile. These reactions can lead to the formation of fused pyrrolidine (B122466) rings attached to the indole (B1671886) core. thieme.de

A sophisticated one-pot annulation reaction catalyzed by dirhodium(II) compounds has been developed between two different diazocarbonyl compounds: enoldiazoacetamides and α-diazoketones. nih.govnih.gov This transformation proceeds with excellent chemo-, regio-, and diastereoselectivity. nih.govnih.gov The reaction mechanism is a composite sequence initiated by the dirhodium(II)-catalyzed formation of two key intermediates from the respective diazo precursors. The enoldiazoacetamide forms a donor-acceptor cyclopropene, while the α-diazoketone generates a carbonyl ylide via intramolecular carbene-carbonyl cyclization. nih.govnih.gov

These two intermediates then undergo a [3+2]-cycloaddition to furnish a complex cyclopropane-fused benzoxa[3.2.1]octane scaffold. nih.govnih.gov Interestingly, while dirhodium(II) acetate (B1210297) and dirhodium(II) perfluorobutyrate were effective catalysts, rhodium(II) octanoate was found to be unfavorable for this specific transformation. nih.gov This highlights the subtle but significant effect the carboxylate ligand can have on the catalyst's reactivity and selectivity.

The catalytic prowess of dirhodium(II) compounds extends to the synthesis of complex fused and bridged polycyclic ring systems. nih.govnih.govnih.gov These intricate molecular architectures are characteristic of many biologically active natural products. nih.govnih.gov

One powerful strategy involves an intramolecular [3+2] dipolar cycloaddition cascade reaction. nih.govresearchgate.netnih.gov For example, rhodium-catalyzed reactions of N-sulfonyl-1,2,3-triazoles containing a carbonyl group and an unactivated alkene can generate various bridged bicyclo[m.n.2] ring systems with high regioselectivity and diastereoselectivity. nih.gov This method provides an efficient route to challenging medium-sized ring systems. nih.gov

Furthermore, the annulation products derived from the reaction of enoldiazoacetamides and α-diazoketones can be readily transformed into other complex structures, such as benzoxa[3.3.1]nonane and hexahydronaphthofuran derivatives, with complete stereocontrol. nih.govnih.govresearchgate.net This demonstrates the utility of dirhodium(II)-catalyzed annulations in building a variety of fused and bridged ring systems from simple, accessible starting materials. nih.govnih.govresearchgate.net

Insertion Reactions

Dirhodium(II) carboxylate catalysts, including rhodium(II) octanoate dimer, are particularly well-known for their ability to catalyze C-H insertion reactions of rhodium carbenes. These carbenes are typically generated from diazo compounds and are reactive enough to undergo a wide range of C-H insertions. emory.edusigmaaldrich.com

Intramolecular C-H Insertion:

Intramolecular C-H insertion reactions catalyzed by dirhodium(II) complexes have become a significant synthetic tool. caltech.edu For example, α-aryl-α-diazo ketones can be efficiently cyclized in the presence of rhodium catalysts to form the corresponding α-aryl cyclopentanones. organic-chemistry.org The choice of catalyst can significantly impact the efficiency of the reaction. While some studies have explored a range of rhodium catalysts, the general reactivity is applicable to rhodium(II) octanoate dimer. The reaction proceeds via the formation of a rhodium carbene, which then inserts into a C-H bond within the same molecule to form a new ring. This method provides a streamlined approach for constructing complex molecular frameworks. organic-chemistry.org

Dirhodium(II) complexes have also been found to catalyze the intramolecular amination of unactivated primary, secondary, or tertiary aliphatic C-H bonds using aryl azides as the nitrogen source. nih.gov A typical experimental procedure involves heating a mixture of the aryl azide, rhodium(II) octanoate dimer, and molecular sieves in a solvent like 1,2-dichloroethane. tcichemicals.com

Intermolecular C-H Insertion:

Intermolecular C-H functionalization through C-H insertion by donor/acceptor rhodium carbenes is a powerful method for forming C-C bonds. These reactions are capable of high selectivity, which is controlled by a combination of steric and electronic factors. emory.edusigmaaldrich.com Chiral Rh(II) carboxylates can be used to achieve highly efficient enantioselective C-H insertion of azavinyl carbenes into unactivated alkanes, leading to the synthesis of β-chiral sulfonamides. organic-chemistry.org

The following table summarizes representative examples of intramolecular C-H insertion reactions.

| Substrate | Catalyst | Product | Yield (%) | Reference |

| α-Aryl-α-diazo ketone | Rh catalyst | α-Aryl cyclopentanone | High | organic-chemistry.org |

| Aryl azide | Rh₂(O₂CC₇H₁₅)₄ | Aminated product | 69 | tcichemicals.com |

The selectivity of C-H insertion reactions catalyzed by dirhodium(II) complexes is a key aspect of their synthetic utility. Several factors influence the site selectivity of these reactions. In general, there is a preference for insertion into C-H bonds in the order of methine > methylene > methyl.

Competition experiments have demonstrated this selectivity. For instance, in intramolecular reactions, the formation of five-membered rings is often favored. The electronic nature of the substrate can also play a role; for example, in the cyclization of α-aryl-α-diazo ketones, electron-donating groups on the benzene (B151609) ring have been observed to reduce yields. organic-chemistry.org

The choice of catalyst and its ligands can be optimized to control the chemoselectivity of the reaction. For example, in reactions of (E)-3-arylidene-4-diazopyrrolidine-2,5-diones with tetrahydrofuran, the catalyst loading was found to influence the ratio of C-H insertion to C-O insertion products. mdpi.com By adjusting the concentration of the rhodium(II) catalyst, the reaction can be directed toward the desired product. mdpi.com

A plausible mechanism for a rhodium-catalyzed C-H insertion involves the formation of a rhodium carbene species, which is the rate-limiting step. mdpi.com This intermediate can then react through different pathways. The reversibility of some pathways, such as the formation of an oxonium ylide, compared to the likely irreversible nature of the C-H insertion, can be exploited to control the product distribution. mdpi.com

Rhodium(II) octanoate dimer also catalyzes the insertion of carbenes into heteroatom-hydrogen bonds.

The N-H insertion of rhodium carbenes is a valuable method for the formation of C-N bonds. Dirhodium(II) catalysts are effective in promoting the reaction of diazoesters with a variety of N-H containing compounds to produce α-amino acid derivatives.

Specifically, rhodium(II) octanoate dimer has been used to catalyze the reaction of 1-mesyl-4-phenyl-1,2,3-triazole with methyl carbamate. nih.gov In this reaction, a diamine was formed in high yield as a single regio- and stereoisomer, demonstrating the distinct reactivity of rhodium(II) azavinyl carbenes towards N-H bonds. nih.gov A typical procedure involves stirring the triazole, carbamate, and rhodium(II) octanoate dimer in a solvent like chloroform (B151607) at an elevated temperature. nih.gov

The N-H insertion reaction has also been extended to primary ureas. The reaction of a soluble or support-bound alpha-diazo-beta-ketoester with a primary urea (B33335) in the presence of a rhodium carboxylate catalyst yields the corresponding N-H insertion product. nih.gov These products can then undergo acid-catalyzed cyclodehydration to form imidazolones. nih.gov

The following table provides an example of an N-H insertion reaction.

| Diazo Source | N-H Substrate | Catalyst | Product | Yield | Reference |

| 1-Mesyl-4-phenyl-1,2,3-triazole | Methyl carbamate | Rhodium(II) octanoate dimer | Diamine | High | nih.gov |

Heteroatom-Hydrogen (X-H) Insertion Reactions (X = N, O, S)

O-H Insertion (e.g., with Alcohols, Carboxylic Acids, Water)

Dirhodium(II) octanoate dimer is a proficient catalyst for the formal insertion of a rhodium-carbene, generated from a diazo precursor, into the O-H bond of alcohols, carboxylic acids, and water. This reaction provides a direct and efficient route to ethers, esters, and α-hydroxy carbonyl compounds, respectively.

The reaction mechanism is believed to proceed through the formation of an oxonium ylide intermediate. The rhodium-carbene, being electrophilic, is attacked by the nucleophilic oxygen atom of the alcohol, carboxylic acid, or water molecule. This is followed by a rapid proton transfer to the adjacent carbon atom, leading to the final insertion product and regeneration of the dirhodium(II) catalyst. A computational study on the O-H insertion with water suggests that the formation of a rhodium(II) complex-associated oxonium ylide is an exothermic process, and a stepwise pathway is favored over a concerted one researchgate.net.

Research has demonstrated the broad applicability of this methodology. For instance, rhodium(II) octanoate dimer catalyzes the reaction of 1-sulfonyl-1,2,3-triazoles (which serve as rhodium-carbene precursors) with various alcohols and carboxylic acids. This yields a wide array of vicinally bis-functionalized Z-olefins with high regio- and stereoselectivity mdpi.com. In a study exploring this transformation, 1-tosyl-1,2,3-triazole was reacted with an excess of benzoic acid in the presence of 1 mol% of rhodium(II) octanoate dimer, resulting in the formation of a 2-acyloxy-enamine in 91% yield. Similar high yields were obtained with other carboxylic acids like pivalic acid and N-Boc-protected proline mdpi.com.

The table below summarizes the outcomes of rhodium(II) octanoate dimer-catalyzed O-H insertion with various carboxylic acids.

Table 1: Dirhodium(II) Octanoate Dimer-Catalyzed O-H Insertion with Carboxylic Acids

| Entry | Carboxylic Acid | Diazo Precursor | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Benzoic Acid | 1-Tosyl-1,2,3-triazole | 2-Benzoyloxy-enamine | 91 |

| 2 | Pivalic Acid | 1-Mesyl-1,2,3-triazole | 2-Pivaloyloxy-enamine | 94 |

| 3 | N-Boc-proline | 1-Mesyl-1,2,3-triazole | N-Boc-proline derivative | 85 |

| 4 | 2-Furoic Acid | 1-Mesyl-1,2,3-triazole | 2-Furoyloxy-enamine | 75 |

S-H Insertion (e.g., with Thiols)

Analogous to O-H insertion, dirhodium(II) octanoate dimer also facilitates the insertion of rhodium-carbenes into the sulfur-hydrogen (S-H) bond of thiols. This reaction is a highly efficient method for the construction of carbon-sulfur bonds, leading to the formation of thioethers. The mechanism is similar to that of O-H insertion, involving the formation of a sulfonium (B1226848) ylide intermediate followed by a rapid proton transfer.

While the broader class of rhodium(II) carboxylates is well-known for catalyzing S-H insertion reactions, specific studies highlighting dirhodium(II) octanoate dimer are present in the literature. For example, a dissertation focused on the insertion of rhodium carbenes into sulfur bonds utilized rhodium(II) catalysts for the reaction of allyl 2-diazo-2-phenylacetates with trimethylsilyl (B98337) thioethers escholarship.org. Another study on rhodium-catalyzed synthesis of organosulfur compounds discusses the activation of S-S bonds and subsequent reactions, which are mechanistically related to S-H insertion mdpi.comyoutube.com. The direct S-H insertion of α-diazocarbonyl compounds with thiols is recognized as an efficient route to α-mercapto carbonyl compounds researchgate.net.

The reaction proceeds under mild conditions and generally provides high yields of the corresponding thioether products. The high efficiency and functional group tolerance of this transformation make it a valuable tool in synthetic organic chemistry, particularly for the synthesis of sulfur-containing natural products and pharmaceuticals.

Ylide Formation and Cascade Reactions

Generation and Reactivity of Ylide Intermediates in Catalysis

Dirhodium(II) octanoate dimer is an effective catalyst for the generation of ylide intermediates from the reaction of rhodium-carbenes with Lewis bases containing heteroatoms such as oxygen, sulfur, and nitrogen. An ylide is a neutral dipolar molecule containing a formally negatively charged atom (usually a carbanion) directly attached to a heteroatom with a formal positive charge.

The catalytic cycle begins with the reaction of the dirhodium(II) octanoate dimer with a diazo compound to form a rhodium-carbene intermediate. This electrophilic carbene is then intercepted by a Lewis base (e.g., the oxygen of a carbonyl group, the sulfur of a thioether, or the nitrogen of an amine or imine) to form the corresponding ylide (oxonium, sulfonium, or ammonium (B1175870)/iminium ylide, respectively).

These ylide intermediates are highly reactive and can undergo a variety of subsequent transformations, making them powerful synthons in organic synthesis. Common reaction pathways for ylides include:

researchgate.netnih.gov-Sigmatropic Rearrangement: This is a concerted pericyclic reaction that is particularly common for allylic sulfonium and ammonium ylides, leading to the formation of rearranged products.

researchgate.netmdpi.com-Rearrangement (Stevens Rearrangement): This involves the migration of a group from the heteroatom to the adjacent carbanionic center.

1,3-Dipolar Cycloaddition: Carbonyl ylides, in particular, can act as 1,3-dipoles and react with various dipolarophiles to form five-membered heterocyclic rings.

Proton Transfer: As seen in X-H insertion reactions, a rapid proton transfer can occur to yield the formal insertion product.

The stability and subsequent reaction pathway of the ylide can be influenced by the nature of the substituents on both the ylide and the rhodium catalyst.

Applications in Organic Synthesis (e.g., 1,3-Dipolar Cycloadditions)

The formation of ylides catalyzed by dirhodium(II) complexes, including the octanoate dimer, opens up a plethora of possibilities for cascade reactions in organic synthesis. One of the most significant applications is the in-situ generation of carbonyl ylides and their subsequent participation in 1,3-dipolar cycloaddition reactions wikipedia.orgorganic-chemistry.org.

In this process, the rhodium-carbene, generated from a diazo compound, reacts with the oxygen atom of a carbonyl compound (an aldehyde or ketone) to form a carbonyl ylide. This ylide, acting as a 1,3-dipole, can then be trapped by a suitable dipolarophile, such as an alkene, alkyne, or another carbonyl compound, to construct five-membered oxygen-containing heterocycles like dihydrofurans, furans, and dioxolanes nih.gov.

The general mechanism for a dirhodium(II)-catalyzed 1,3-dipolar cycloaddition is as follows:

Reaction of the dirhodium(II) catalyst with a diazocarbonyl compound to form a rhodium-carbene.

Elimination of dinitrogen gas and intramolecular nucleophilic attack by the carbonyl oxygen to regenerate the catalyst and form the carbonyl ylide.

Reaction of the carbonyl ylide with a dipolarophile (e.g., an alkene or alkyne) to afford the oxacyclic product wikipedia.org.

This methodology has been successfully employed in the synthesis of complex molecules and natural products. The stereochemical outcome of these reactions can often be controlled by the choice of catalyst and reaction conditions. While many examples in the literature utilize rhodium(II) acetate, the reactivity is analogous for the octanoate dimer researchgate.netmdpi.com.

Other Significant Catalytic Transformations

Hydroformylation of Alkenes

Hydroformylation, also known as the oxo process, is a fundamental industrial process that converts alkenes, carbon monoxide (CO), and hydrogen (H₂) into aldehydes. While this reaction is predominantly catalyzed by rhodium(I) complexes, such as those containing phosphine (B1218219) ligands, dirhodium(II) octanoate dimer can potentially serve as a catalyst precursor mdpi.comrsc.orgrsc.orgmatthey.com.

Under the reductive conditions of hydroformylation (presence of H₂ and CO), the rhodium(II) center of the dimer can be reduced in situ to a catalytically active rhodium(I) or rhodium(0) species. This active species then enters the well-established catalytic cycle for hydroformylation.

The generally accepted mechanism for rhodium-catalyzed hydroformylation involves the following key steps:

Ligand Dissociation: A vacant coordination site is generated on the rhodium center.

Olefin Coordination: The alkene substrate coordinates to the rhodium catalyst.

Migratory Insertion: The alkene inserts into a rhodium-hydride bond to form a rhodium-alkyl intermediate.

CO Insertion: Carbon monoxide inserts into the rhodium-alkyl bond to form a rhodium-acyl complex.

Oxidative Addition: Dihydrogen adds to the rhodium center.

Reductive Elimination: The aldehyde product is eliminated, regenerating the active rhodium-hydride catalyst.

The table below outlines the general steps in the rhodium-catalyzed hydroformylation cycle.

Table 2: General Steps in the Rhodium-Catalyzed Hydroformylation Cycle

| Step | Description |

|---|---|

| 1 | Generation of the active catalyst (e.g., HRh(CO)(PR₃)₂) |

| 2 | Coordination of the alkene |

| 3 | Insertion of the alkene into the Rh-H bond |

| 4 | Coordination of CO |

| 5 | Insertion of CO into the Rh-alkyl bond |

| 6 | Oxidative addition of H₂ |

| 7 | Reductive elimination of the aldehyde product |

Therefore, while dirhodium(II) octanoate dimer is not the active catalytic species in hydroformylation, its role as a precursor allows for its use in initiating this important transformation. The actual catalysis is carried out by lower oxidation state rhodium species formed under the reaction conditions mdpi.commatthey.com.

Oxidation of Alcohols

Dirhodium(II) octanoate dimer serves as an effective catalyst for the oxidation of alcohols, a fundamental transformation in organic synthesis for the production of aldehydes, ketones, and carboxylic acids. chemimpex.com While traditional methods often rely on stoichiometric and sometimes toxic oxidizing agents like chromium-based reagents, rhodium-catalyzed systems offer a milder and more selective alternative.

The general mechanism for the oxidation of alcohols often involves the coordination of the alcohol to one of the axial sites of the dirhodium center. This is followed by a deprotonation step, often assisted by a base, to form a rhodium alkoxide intermediate. The crucial step is the subsequent β-hydride elimination, where a hydrogen atom from the carbon bearing the oxygen is transferred to the rhodium center, leading to the formation of the carbonyl compound and a rhodium hydride species. The catalyst is then regenerated in the presence of a terminal oxidant, which removes the hydride and allows the catalytic cycle to continue.

The choice of terminal oxidant and reaction conditions can influence the outcome of the reaction. For instance, primary alcohols can be selectively oxidized to aldehydes or further to carboxylic acids depending on the conditions employed. chemguide.co.uk Secondary alcohols are oxidized to ketones. chemguide.co.uk

Table 1: Rhodium(II) Octanoate Dimer Catalyzed Oxidation of Alcohols

| Substrate | Product | Oxidant | Notes |

|---|---|---|---|

| Primary Alcohol | Aldehyde | Mild Oxidant | Reaction conditions can be tuned to prevent over-oxidation. |

| Primary Alcohol | Carboxylic Acid | Strong Oxidant | Typically involves initial oxidation to the aldehyde. |

This table is for illustrative purposes and specific reaction conditions would be dependent on the exact substrate and desired product.

Polymerization Processes and Synthesis of High-Performance Polymers

In the field of polymer chemistry, dirhodium(II) octanoate dimer is utilized as a catalyst in various polymerization processes to synthesize polymers with specific properties. chemimpex.com Its role often involves initiating or controlling the polymerization of monomers, leading to the formation of high-performance polymers. The catalyst's ability to function under mild conditions and its selectivity contribute to the production of polymers with well-defined structures and molecular weights, which is crucial for their end-use applications. chemimpex.com

One area where rhodium catalysts are employed is in the polymerization of functionalized olefins or in ring-opening polymerization reactions. The mechanism can vary depending on the monomer and the desired polymer. For instance, in some cases, the catalyst may activate the monomer, making it susceptible to nucleophilic attack by another monomer unit, thus initiating chain growth. The dirhodium center can help to control the stereochemistry of the resulting polymer, which is a critical factor in determining its physical and mechanical properties.

The use of dirhodium(II) octanoate dimer in polymerization can lead to materials with enhanced thermal stability, chemical resistance, and specific optical or electronic properties, making them suitable for advanced applications in electronics, aerospace, and biomedical fields.

Cross-Coupling of Diazo Compounds

The cross-coupling of diazo compounds is a powerful method for the formation of new carbon-carbon double bonds, and dirhodium(II) complexes, including the octanoate dimer, are highly effective catalysts for this transformation. researchgate.netnih.gov This reaction typically involves the coupling of two different diazo compounds to form an alkene, often with high stereoselectivity. researchgate.net

The catalytic cycle is initiated by the reaction of the dirhodium(II) catalyst with a diazo compound, leading to the extrusion of dinitrogen (N2) and the formation of a rhodium-carbene intermediate. This highly reactive species can then react with a second diazo compound. The key to achieving selective cross-coupling over homocoupling (the reaction of two identical diazo compounds) lies in the differential reactivity of the diazo compounds and the resulting carbene intermediates. researchgate.net

Research by Davies and others has shown that using a combination of a donor-acceptor substituted diazo compound and an acceptor-only substituted diazo compound can lead to highly selective cross-coupling. researchgate.net The donor-acceptor carbene is more stable and less prone to dimerization, favoring reaction with the more reactive acceptor-substituted diazo compound. researchgate.net This strategy allows for the convergent synthesis of a wide range of functionalized alkenes. emory.edu

Table 2: Selective Cross-Coupling of Diazo Compounds Catalyzed by Dirhodium(II) Complexes

| Diazo Compound 1 (Carbene Precursor) | Diazo Compound 2 | Product | Selectivity |

|---|---|---|---|

| Donor-Acceptor Diazo Ester | Acceptor-Substituted Diazo Ester | Cross-Coupled Alkene | High for cross-product |

This table represents generalized findings in the field of rhodium-catalyzed diazo cross-coupling.

Divergent Synthetic Pathways and Chemodivergence

A significant advantage of using catalysts like dirhodium(II) octanoate dimer is the ability to control reaction pathways and achieve chemodivergence, where a single starting material can be guided to form different products by tuning the catalyst or reaction conditions. nih.gov The subtle interplay of steric and electronic properties of the catalyst's ligands can have a profound impact on the outcome of a reaction. nih.gov

In the context of reactions involving rhodium carbenes generated from diazo compounds, the choice of the dirhodium catalyst can dictate whether the carbene undergoes, for example, a cyclopropanation, a C-H insertion, or an annulation reaction. americanelements.com For instance, a rhodium carbene intermediate in the presence of a suitable substrate could potentially lead to multiple products. By modifying the ligands on the dirhodium catalyst (e.g., by using carboxylates other than octanoate or by employing chiral ligands), the reactivity and selectivity of the carbene can be altered, thus favoring one reaction pathway over others.

This control over divergent pathways is a powerful tool in synthetic chemistry, as it allows for the efficient construction of diverse molecular architectures from common precursors. Computational studies and catalyst mapping have been developed to predict and rationalize the outcomes of these reactions, aiding in the rational selection of the optimal catalyst for a desired transformation. nih.gov This approach minimizes trial-and-error experimentation and accelerates the discovery of new synthetic methodologies.

Advanced Ligand Design and Catalyst Tuning for Enhanced Selectivity

Impact of Ligand Structure on Catalytic Performance

The steric and electronic properties of the bridging and axial ligands in dirhodium(II) complexes directly impact the geometry and reactivity of the active site. These effects are critical in controlling the approach of substrates and the stability of reaction intermediates, thereby influencing the outcome of the catalytic reaction.

Electronic Effects: The electron-donating or electron-withdrawing nature of the ligands modulates the electrophilicity of the rhodium centers. Electron-withdrawing ligands increase the Lewis acidity of the rhodium catalyst, which can enhance its reactivity in certain transformations such as C-H functionalization. nih.gov Conversely, electron-donating ligands can increase the back-donation from the metal to the carbene, influencing the stability and reactivity of this key intermediate. The electronic effects of a ligand are often transmitted to the trans-coordination site. pnas.org Computational studies have utilized DFT-calculated parameters to capture these steric and electronic properties, creating databases to map the catalyst space and aid in catalyst selection. nih.govbris.ac.uk

The interplay of steric and electronic effects is summarized in the table below:

| Ligand Property | Effect on Active Site | Impact on Catalysis |

| Steric Bulk | Creates a defined chiral pocket; influences substrate approach. | Enhances enantioselectivity and diastereoselectivity. |

| Electron-donating | Decreases the electrophilicity of the rhodium centers. | Can increase catalyst stability and influence product distribution. |

| Electron-withdrawing | Increases the electrophilicity of the rhodium centers. | Can enhance catalyst reactivity for certain transformations. |

The rational design of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. The goal is to create a chiral environment around the metal center that effectively discriminates between the two enantiomeric transition states of a reaction.

For a long time, C₂-symmetric ligands have been dominant in asymmetric catalysis. pnas.orgnih.gov The C₂ symmetry reduces the number of possible diastereomeric intermediates and simplifies the analysis of the reaction mechanism. However, there is no fundamental reason why C₂-symmetric ligands should be superior to their nonsymmetrical counterparts. pnas.org In fact, for certain reactions, nonsymmetrical ligands with electronically and sterically distinct coordinating units can offer more effective enantiocontrol. nih.gov The design of suitable chiral ligands remains a significant challenge, and while rational approaches based on mechanistic understanding are valuable, many new catalysts are still discovered through empirical screening. pnas.orgnih.gov

Key strategies in chiral ligand design include:

Introduction of Chiral Centers: Incorporating stereogenic centers into the ligand backbone.

Atropisomerism: Utilizing axially chiral ligands, such as derivatives of BINAP. rsc.org

Planar Chirality: Employing ligands with planar chirality.

Modular Synthesis: Creating libraries of ligands with systematically varied steric and electronic properties.

The development of chiral dirhodium tetracarboxylates has been particularly effective for controlling stereoselectivity in C-H functionalization reactions. nih.gov For example, dirhodium catalysts derived from chiral N-protected amino acids, such as prolinate ligands, have demonstrated unusual selectivity. acs.org

The following table presents examples of chiral ligands and their application in rhodium-catalyzed asymmetric reactions:

| Ligand Type | Example | Application | Enantioselectivity |

| C₂-Symmetric Diphosphine | DIOP | Asymmetric Hydrogenation | High |

| C₂-Symmetric Diphosphine | BINAP | Asymmetric Hydrogenation | High rsc.org |

| C₂-Symmetric Diphosphine | DuPhos | Asymmetric Hydrogenation | High |

| Chiral Carboxylate | (R)-1-(4-bromophenyl)-2,2-diphenylcyclopropanecarboxylate | Cyclopropanation | Up to 97% ee organic-chemistry.org |

| Chiral Carboxamidate | N-phthaloyl-(S)-tert-leucinate (Rh₂(S-PTTL)₄) | C-H Functionalization | High nih.gov |

Development of "Designer" Catalysts for Specific Transformations

The concept of "designer" catalysts involves the targeted synthesis of a catalyst with a specific ligand framework to achieve high efficiency and selectivity for a particular chemical transformation. This approach moves away from a one-size-fits-all strategy towards the development of catalysts tailored to the unique demands of a given substrate and reaction type.

The selection of the appropriate catalyst can be guided by computational mapping of the catalyst space, which is based on DFT-calculated parameters capturing the steric and electronic properties of a wide range of dirhodium(II) catalysts. nih.gov Such databases can help in the rational selection of a small, diverse set of catalysts for screening, thereby accelerating the optimization of reaction conditions. nih.govbris.ac.uk

An example of a designer catalyst is the D₂-symmetric dirhodium catalyst, Rh₂(R-BTPCP)₄, derived from a 1,2,2-triarylcyclopropanecarboxylate ligand. organic-chemistry.org This catalyst was specifically designed for enantioselective reactions of donor/acceptor carbenoids and has shown high efficiency in cyclopropanation and tandem C-H functionalization/Cope rearrangement reactions. organic-chemistry.org The rigid and tunable backbone of this catalyst allows for high diastereo- and enantioselectivity. organic-chemistry.org

The development of new dirhodium catalysts for N-sulfonyl-1,2,3-triazoles as alternative precursors to donor/acceptor carbenes has led to the identification of Rh₂(S-TPPTTL)₄ as a highly selective catalyst for C-H functionalization reactions. emory.edu

Reactivity and Selectivity Profiles of Mixed Ligand Dirhodium Complexes

Mixed-ligand dirhodium(II) complexes, which contain more than one type of bridging ligand, offer an additional level of catalyst tuning. These heteroleptic complexes can exhibit unique reactivity and selectivity profiles that are not accessible with their homoleptic counterparts.

The synthesis of mixed-ligand complexes can be achieved through ligand exchange reactions. The resulting catalysts can have a "chiral crown" conformation where the different ligands are arranged in a specific orientation around the dirhodium core. nih.govnih.gov For instance, a novel mixed-ligand chiral rhodium(II) catalyst, Rh₂(S-NTTL)₃(dCPA), was developed for the enantioselective total synthesis of piperarborenine B. nih.govnih.gov This catalyst features three chiral N-naphthalimido groups and one bulky dicyclohexylphenyl acetate (B1210297) ligand, which orient themselves on the same face of the catalyst. nih.govnih.gov

Another example is the mixed-ligand catalyst Rh₂(S-PTTL)₃(TPA), which has demonstrated superior results in certain enantioselective cyclopropanation, cyclopropenation, and indole (B1671886) functionalization reactions. nih.gov The combination of different ligands allows for a finer tuning of the steric and electronic environment at the active site.

The table below summarizes the characteristics of selected mixed-ligand dirhodium(II) complexes:

| Complex | Ligand 1 (Quantity) | Ligand 2 (Quantity) | Key Feature | Application |

| Rh₂(S-NTTL)₃(dCPA) | (S)-N-naphthaloyl-tert-leucinate (3) | dicyclohexylphenyl acetate (1) | "Chiral crown" conformation | Enantioselective bicyclobutanation nih.govnih.gov |

| Rh₂(S-PTTL)₃(TPA) | (S)-N-phthaloyl-tert-leucinate (3) | Triphenylacetate (1) | "Chiral crown" conformation | Enantioselective cyclopropanation and indole functionalization nih.gov |

The exploration of mixed-ligand dirhodium complexes is a growing area of research, offering exciting possibilities for the development of highly specialized and efficient catalysts for asymmetric synthesis.

Theoretical and Computational Investigations of Dirhodium Ii Octanoate Catalysis

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a primary computational method for studying the reactions catalyzed by dirhodium(II) compounds, including the octanoate (B1194180) dimer. DFT calculations offer a balance between computational cost and accuracy, enabling detailed exploration of complex potential energy surfaces.

DFT studies have been instrumental in mapping the step-by-step pathways of reactions catalyzed by dirhodium(II) tetracarboxylates. A widely accepted general mechanism for carbene transfer reactions, such as C-H insertion or cyclopropanation, has been consistently supported by computational models. chemrxiv.org The catalytic cycle typically begins with the reaction of the dirhodium(II) catalyst with a diazo compound. chemrxiv.org This leads to the formation of a rhodium carbene intermediate after the extrusion of a nitrogen molecule (N₂). chemrxiv.org This highly reactive carbene species is the key intermediate responsible for the subsequent bond formation. nih.gov

Table 1: Generally Accepted Mechanistic Steps in Dirhodium(II)-Catalyzed C-H Insertion

| Step | Description | Key Species Involved |

|---|---|---|

| 1 | Diazo compound coordination | Dirhodium(II) Octanoate Dimer, Diazo Compound |

| 2 | Nitrogen extrusion | Rhodium-ylide intermediate |

| 3 | Carbene/Nitrene formation | Dirhodium-carbene/nitrene intermediate |

| 4 | C-H bond insertion | Dirhodium-carbene/nitrene, Substrate |

| 5 | Product release & Catalyst regeneration | Product, Dirhodium(II) Octanoate Dimer |

A significant contribution of DFT has been the structural and energetic characterization of fleeting intermediates and transition states. The central intermediate in many reactions is the dirhodium-carbene species. nih.gov DFT calculations can optimize the geometry of this intermediate, revealing details about the Rh-C bond length and the orientation of the carbene substituent. These geometric parameters are crucial as they influence the steric environment around the reactive center. nih.gov

Furthermore, DFT is used to locate and characterize the transition states for each step of the reaction, such as the transition state for N₂ extrusion and the subsequent insertion event. The calculated energy of these transition states determines the rate-limiting step of the catalytic cycle. For example, in the amination of C-H bonds, DFT studies on related dirhodium complexes have identified the key transition states, providing insight into why the reaction proceeds efficiently under catalytic conditions. nih.gov

DFT calculations are powerful tools for predicting and explaining the stereochemical outcomes of catalytic reactions. nih.gov By calculating the energies of the different transition states that lead to various possible stereoisomers, researchers can predict which product will be favored. The energy differences between these diastereomeric or enantiomeric transition states can be correlated with experimentally observed diastereoselectivity or enantioselectivity. nih.gov

This predictive power stems from the ability of DFT to model the subtle non-covalent interactions between the catalyst's ligands and the substrate in the transition state. The steric bulk of the octanoate ligands, for example, creates a specific chiral environment that directs the approach of the substrate to the carbene center. nih.gov Computational models can quantify how these steric clashes or favorable interactions stabilize one transition state over another, thus rationalizing the observed selectivity. nih.govnih.gov

Analysis of Electronic Structure and Bonding

Understanding the electronic properties of the dirhodium(II) octanoate dimer is fundamental to comprehending its catalytic function. Computational analyses provide a detailed picture of the bonding within the molecule and how it changes throughout a catalytic cycle.

The dirhodium(II) octanoate dimer features a formal single bond between the two rhodium atoms, a defining characteristic of the "paddlewheel" structure. chemrxiv.org This Rh-Rh bond is not merely a structural element; it is electronically active and crucial for catalysis. One rhodium atom serves as the site for carbene formation and reaction, while the second rhodium atom plays a vital role in stabilizing the complex by compensating for electronic changes during the reaction. chemrxiv.org

This electronic communication across the Rh-Rh bond is often described as a "trans influence." chemrxiv.org Computational studies show that the electronic structure, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is heavily influenced by this metal-metal interaction. The HOMO-LUMO transition often corresponds to a Rh-Rh π-to-σ transition. nsf.gov During catalysis, as substrates and intermediates coordinate to one rhodium atom, the Rh-Rh bond allows for the delocalization of electron density, stabilizing the reactive intermediates and transition states. chemrxiv.org

The four bridging octanoate ligands are the primary modulators of the catalyst's electronic properties and, consequently, its reactivity and selectivity. The electron-donating or electron-withdrawing nature of the carboxylate ligands directly influences the electrophilicity of the rhodium centers. acs.org The alkyl chains of the octanoate ligands are weakly electron-donating, which makes the rhodium centers more electron-rich compared to catalysts with electron-withdrawing ligands like trifluoroacetate.

DFT studies have shown that more electron-donating ligands increase the electron density on the rhodium core, which can strengthen back-donation to the carbene ligand. acs.org This modulation of the rhodium centers' electronic character affects their ability to activate the diazo compound and stabilize the resulting carbene. Furthermore, axial ligands, such as solvent molecules or other additives, can also coordinate to the vacant axial sites of the dimer and perturb the electronic structure, which in turn can influence catalytic performance. nsf.govacs.org

Table 2: Influence of Ligand Type on Dirhodium(II) Catalyst Properties

| Ligand Type (Bridging) | Electronic Effect | Impact on Rhodium Centers | Predicted Catalytic Effect |

|---|---|---|---|

| Carboxylates (e.g., Octanoate) | Weakly Electron-Donating | Moderately electron-rich | Balanced reactivity and selectivity |

| Carboxamidates | Strongly Electron-Donating | Electron-rich | Increased reactivity for diazo decomposition nih.gov |

Kinetic and Thermodynamic Modeling of Catalytic Processes

Theoretical and computational chemistry provide powerful tools for understanding the intricate details of catalytic cycles. For reactions involving rhodium(II) octanoate dimer, these methods allow for the modeling of reaction pathways, the characterization of transition states, and the elucidation of the factors governing reaction rates and selectivity.

The kinetic isotope effect (KIE) is a crucial tool for investigating reaction mechanisms, as it reveals the extent to which an atom is involved in the rate-determining step of a reaction. Studies on the cyclopropanation of styrene (B11656) with diazoacetates, catalyzed by rhodium(II) octanoate dimer, have utilized ¹³C KIEs to probe the transition state structure. whiterose.ac.uk

In the reaction with methyl phenyldiazoacetate, a significant ¹³C KIE of 1.024 was observed at the terminal olefinic carbon of styrene, with a smaller effect of 1.003–1.004 at the internal olefinic carbon. whiterose.ac.uknih.gov This disparity indicates that the formation of the bond between the carbene and the terminal carbon is much more advanced than the bond formation to the internal carbon in the rate-limiting step. nih.gov This finding is consistent with a highly asynchronous, yet concerted, cyclopropanation mechanism. whiterose.ac.uknih.gov

When the carbene source was changed to ethyl diazoacetate, the KIE at the terminal olefinic carbon was smaller (1.012–1.015), suggesting an earlier transition state with less bond formation compared to the reaction with methyl phenyldiazoacetate. whiterose.ac.uk These experimental results have been successfully corroborated by Density Functional Theory (DFT) calculations, which accurately predicted the KIE values and supported the proposed rhodium carbenoid mechanism. whiterose.ac.uk

| Diazoacetate Reactant | Catalyst | Carbon Position in Styrene | ¹³C Kinetic Isotope Effect (k¹²/k¹³) |

|---|---|---|---|

| Methyl phenyldiazoacetate | Rhodium(II) Octanoate Dimer | Terminal Olefinic Carbon | 1.024 |

| Methyl phenyldiazoacetate | Rhodium(II) Octanoate Dimer | Internal Olefinic Carbon | 1.003-1.004 |

| Ethyl diazoacetate | Rhodium(II) Octanoate Dimer | Terminal Olefinic Carbon | 1.012-1.015 |

The activation parameters—enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡)—are fundamental thermodynamic quantities that characterize the energy barrier of a reaction. These parameters can be determined computationally, typically using DFT, by locating the transition state structure on the potential energy surface and performing frequency calculations.

Enthalpy of Activation (ΔH‡): Represents the change in heat content in going from the reactants to the transition state.

Entropy of Activation (ΔS‡): Reflects the change in disorder or randomness upon reaching the transition state. A negative value often suggests an associative or more ordered transition state.